6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-19(4-2)8-7-18-15(20)13-10-11-9-12(17)5-6-14(11)22-16(13)21/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHEUJJHSSTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- A chromene core that provides structural stability and biological activity.
- A chloro substituent which enhances its chemical reactivity.
- A diethylaminoethyl side chain that improves solubility and interaction with biological targets.
- A carboxamide functional group at the 3-position, significant for its coordination with metal ions.
Enzyme Inhibition
6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide has shown potential as an inhibitor of carbonic anhydrases, enzymes crucial for various physiological processes. Inhibition studies have demonstrated its ability to bind selectively to different isoforms of carbonic anhydrases, making it a candidate for therapeutic applications in conditions like glaucoma and cancer.
Metal Ion Coordination
The compound's carboxamide group allows it to coordinate with metal ions, which is useful in various analytical applications. Interaction studies using fluorescence spectroscopy have indicated high binding affinities towards metal ions such as zinc and copper, suggesting its potential as a chemosensor for detecting these metals in biological systems.
Fluorescent Properties
Due to its structural features, this compound exhibits fluorescence, making it suitable for use in bioimaging and as a fluorescent probe in biological assays. Its ability to detect melanin during PET scans has been explored for non-invasive identification of melanoma metastasis.
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide on carbonic anhydrase activity revealed an IC50 value of . This suggests significant potential for therapeutic use in conditions where carbonic anhydrases are implicated.
| Enzyme Target | IC50 (μM) | Notes |
|---|---|---|
| Carbonic Anhydrase | 5.4 | Significant inhibition observed |
Case Study 2: Metal Ion Detection
Research demonstrated that the compound can selectively bind to zinc ions with a binding constant of , indicating its utility as a chemosensor in biological systems.
| Metal Ion | Binding Constant (M^-1) | Notes |
|---|---|---|
| Zinc | High selectivity observed |
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name | Substituents (Position) | Key Features | Evidence ID |
|---|---|---|---|
| 6-Chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide | Cl (6), N-(2-(diethylamino)ethyl) | Diethylaminoethyl group enhances solubility; chloro substituent for electronic effects. | [12], [13] |
| 6-Chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide | Cl (6), N-(4-chlorobenzyl) | Chlorobenzyl group increases lipophilicity; potential π-π interactions. | [12] |
| 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | Br (6), N-(2,4-dimethylphenyl) | Bromo substituent (larger atomic radius) may alter steric/electronic effects. | [14] |
| 6,8-Dichloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide | Cl (6,8), N-cyclohexyl | Dual chloro substituents; cyclohexyl group improves metabolic stability. | [15] |
| N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | OCH₃ (6), N-(3-chloro-2-methylphenyl) | Methoxy group increases electron density; chloro-methylphenyl enhances hydrophobicity. | [7] |
| 6-Chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-... | Cl (6), N-indol-3-yl ethyl with CF₃O | Trifluoromethoxy group enhances electronegativity and metabolic resistance. | [6] |
Electronic and Steric Effects
- Chloro vs.
- Diethylaminoethyl vs.
Functional Group Impact on Bioactivity (Inferred)
While direct biological data are absent, structural parallels to known bioactive compounds provide insights:
Biological Activity
6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives, specifically modified coumarins. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structure of 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide features a chromene core with a chloro substituent and a diethylaminoethyl side chain, which enhances its solubility and biological activity. The carboxamide functional group at the 3-position is significant for its chemical reactivity, particularly in coordination with metal ions, making it a candidate for various applications in medicinal chemistry and materials science.
Biological Activities
This compound exhibits several notable biological activities:
- Inhibition of Carbonic Anhydrase : Studies have shown that 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide acts as an inhibitor of carbonic anhydrases, which are enzymes involved in maintaining acid-base balance in organisms. The inhibition of these enzymes can have implications in treating conditions such as glaucoma and certain types of cancer.
- Fluorescent Properties : The compound displays unique fluorescent properties, making it useful in bioimaging applications. Its ability to detect metal ions through fluorescence spectroscopy has been explored, indicating potential uses in environmental monitoring and biochemical assays.
- Anticancer Potential : There is emerging evidence suggesting that this compound may exhibit anticancer properties through its interaction with biological targets involved in tumor growth and metastasis. For instance, its structural similarity to other coumarin derivatives known for their anticancer effects highlights the need for further investigation into its therapeutic potential .
The mechanism by which 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound interacts with active sites of enzymes like carbonic anhydrases, leading to decreased enzyme activity.
- Metal Ion Coordination : The carboxamide group facilitates coordination with metal ions, which may influence various biochemical pathways and enhance the compound's biological activity.
Research Findings
Recent studies have provided insights into the biological activities and mechanisms of action of this compound:
- A study focused on the interaction of various chromene derivatives with carbonic anhydrases demonstrated that modifications at specific positions significantly affected inhibitory potency. The presence of the chloro group at position 6 was found to enhance selectivity and activity against these enzymes .
- Another investigation highlighted the fluorescent properties of 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide, showing that it could serve as an effective probe for detecting metal ions in biological systems.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide | Dimethylamino instead of diethylamino | Higher fluorescence intensity; used as a chemosensor for different metals |
| 6-chloro-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | Sulfamoyl group addition | Potent inhibitor of carbonic anhydrases; potential anticancer agent |
| 7-diethylamino-coumarin derivatives | Varying substitutions on the coumarin core | Diverse biological activities including antibacterial properties |
Case Studies
- Alzheimer’s Disease Research : In studies focusing on Alzheimer's disease, compounds structurally similar to 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide have shown promising results as inhibitors of acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
- Cancer Therapeutics : Research has indicated that derivatives of coumarins can induce apoptosis in cancer cell lines. The specific role of 6-chloro-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide in this context remains an area for further exploration, particularly regarding its effects on tumor growth inhibition .
Q & A
Q. Key Considerations :
- Solvent polarity (e.g., DMF for amidation) and temperature control are pivotal for minimizing side reactions .
- Scale-up requires optimization of stoichiometry and catalyst loading to maintain >70% yield .
Basic: What spectroscopic and chromatographic techniques validate the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm). Diethylaminoethyl groups show characteristic quartets (δ 3.4–3.5 ppm) and triplets (δ 1.2–1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Advanced Tip : For chiral purity, employ chiral HPLC with cellulose-based columns .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Optimization : Amidation reactions often require 0–5°C to suppress hydrolysis of activated intermediates .
- Catalyst Screening : Test alternatives to EDCI, such as HATU or DCC, to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates, while additives like DMAP accelerate reaction kinetics .
- DoE (Design of Experiments) : Use factorial designs to identify interactions between variables (e.g., solvent, temperature, catalyst) .
Case Study : A 20% yield increase was achieved by replacing DMF with dichloromethane in the final amidation step .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in IC50 values .
- Target Validation : Confirm binding affinity via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Example : Contradictory cytotoxicity data in leukemia cells were resolved by identifying differential expression of target kinases (e.g., PKC-θ) across cell models .
Basic: What are the key structural features influencing this compound’s reactivity?
Methodological Answer:
- Electrophilic Sites : The 6-chloro substituent enhances electrophilicity at C-3, facilitating nucleophilic attacks .
- Hydrogen Bonding : The carboxamide group acts as both H-bond donor (N–H) and acceptor (C=O), critical for protein-ligand interactions .
- Diethylaminoethyl Side Chain : Imparts basicity (pKa ~8.5), enhancing solubility in acidic buffers .
Structural Confirmation : X-ray crystallography (SHELX refinement) confirms planar chromene core and torsion angles of the side chain .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding modes to kinases (e.g., MAPK) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., Cl vs. NO2) with bioactivity using descriptors like logP and polar surface area .
Validation : Predicted IC50 values for kinase inhibition showed <15% deviation from experimental data .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs >150°C (DSC analysis). Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH <3 or >10). Use lyophilized forms for long-term storage .
- Oxidative Stability : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (F, Br), alkyl groups, or heterocycles at C-6/C-7 to probe steric/electronic effects .
- Pharmacophore Mapping : Identify essential moieties (e.g., carboxamide, diethylaminoethyl) using ALSCAL-based similarity matrices .
- In Vivo Correlation : Test top candidates in rodent models to link in vitro potency (e.g., IC50) with pharmacokinetic parameters (e.g., AUC, t1/2) .
Case Study : Replacing chlorine with a nitro group reduced cytotoxicity but improved blood-brain barrier penetration in glioblastoma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
